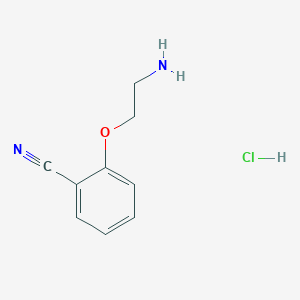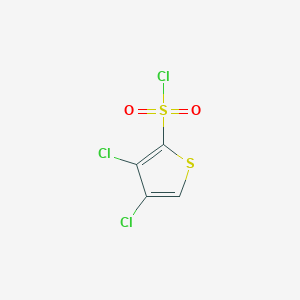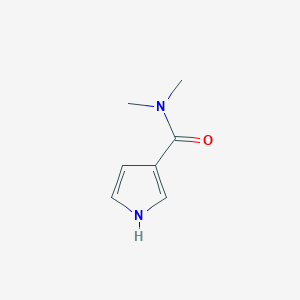
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-2,2-difluoroacetic acid (CFDA) is a difluoroacetic acid (DFA) derivative that has become increasingly popular in recent years due to its various applications in scientific research. This acid is a powerful inhibitor of serine hydrolases, and has been used in numerous studies to study the regulation of various enzymes in the body. CFDA has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has been used in numerous scientific research studies due to its ability to inhibit serine hydrolases. It has been used to study the regulation of various enzymes in the body, such as protein kinases, proteases, and phosphatases. This compound has also been used to study the effects of various drugs, as well as to evaluate the effects of environmental toxins on biochemical and physiological processes. Additionally, this compound has been used to study the effects of various hormones, such as insulin, on metabolic pathways.
Mechanism of Action
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid is a potent inhibitor of serine hydrolases, which are enzymes that catalyze the hydrolysis of serine residues in proteins. The mechanism of action of this compound is believed to involve the formation of a covalent bond between the this compound molecule and the active site of the serine hydrolase, resulting in the inhibition of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of various enzymes, including protein kinases, proteases, and phosphatases. In addition, this compound has been shown to inhibit the activity of various hormones, such as insulin. The inhibition of these enzymes and hormones can result in a variety of biochemical and physiological effects, such as changes in the metabolism of lipids, proteins, and carbohydrates, as well as changes in the expression of various genes.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is stable and non-toxic. Additionally, this compound is a potent inhibitor of serine hydrolases, making it an ideal tool for studying the regulation of various enzymes in the body. However, there are some limitations to using this compound in laboratory experiments. For example, it is not possible to use this compound to study the effects of drugs or environmental toxins on biochemical and physiological processes, as it is not selective for these compounds.
Future Directions
There are several potential future directions for the use of 2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid. First, this compound could be used to study the effects of various drugs and environmental toxins on biochemical and physiological processes. Additionally, this compound could be used to study the regulation of various hormones, such as insulin, in the body. Finally, this compound could be used to study the regulation of various metabolic pathways, such as lipid and carbohydrate metabolism.
Synthesis Methods
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid can be synthesized using a few different methods. The most common method is the reaction of 4-chloro-3-nitrobenzaldehyde with difluoroacetic anhydride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields this compound in a yield of approximately 90%. Other methods of synthesis include the reaction of 4-chloro-3-nitrobenzoic acid with difluoroacetic anhydride, or the reaction of 4-chloro-3-nitrobenzyl chloride with difluoroacetic anhydride.
properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO4/c9-5-2-1-4(3-6(5)12(15)16)8(10,11)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDGAUNNTSPGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)






